molecular formula C45H73NO14 B016493 Concanamicina B CAS No. 81552-33-2

Concanamicina B

Número de catálogo B016493
Número CAS: 81552-33-2
Peso molecular: 852.1 g/mol
Clave InChI: AQXXGIBOZQZSAT-NWNJCBABSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The total synthesis of concanamycin-related compounds has been a subject of scientific interest due to their complex molecular structures and potent biological activities. For instance, Toshima et al. (2001) achieved the first highly stereoselective total synthesis of concanamycin F, showcasing the synthetic challenges and methodologies applicable to concanamycins, including concanamycin B. Their synthesis involved a convergent route, emphasizing the intricate nature of constructing the macrolide core and attaching the side chains with precise stereochemistry (Toshima et al., 2001).

Molecular Structure Analysis

Concanamycins are characterized by their 18-membered macrolide rings, which are crucial for their biological activity. Kinashi et al. (1984) isolated concanamycins A, B, and C, elucidating their structures as new classes of 18-membered macrolide antibiotics with biological activity against fungi and yeasts but not against bacteria. This discovery underscored the significance of the macrolide structure in their function as V-ATPase inhibitors (Kinashi et al., 1984).

Aplicaciones Científicas De Investigación

Inhibidor de V-ATPases y P-ATPases

La Concanamicina B, junto con las bafilomicinas, se reconocen como herramientas importantes para estudiar el papel fisiológico de las ATPases de tipo vacuolar, translocadoras de protones (V-ATPases) y las ATPases con estados fosforilados (P-ATPases) en varios organismos . Estas ATPases se encuentran en todos los organismos y se distinguen por su mecanismo de transporte, su estructura cuaternaria y su sensibilidad a inhibidores específicos .

Clasificación de ATPases

La inhibición de una H±ATPase desconocida por concentraciones nanomolares de this compound puede tomarse como un criterio para la clasificación de ese complejo enzimático como una V-ATPasa . Esto permite una clara distinción entre los tres tipos de ATPases: F-ATPases, P-ATPases y V-ATPases .

Estudio de procesos fisiológicos

La this compound se utiliza de forma rutinaria como inhibidor de las V-ATPases en diferentes tipos de células . Esto ha estimulado el interés de diferentes grupos de investigación para estudiar la participación directa o indirecta de las V-ATPases en los procesos fisiológicos .

Objetivo terapéutico en la leucemia mieloide aguda (LMA)

La ATPasa vacuolar (V-ATPasa) se considera un posible objetivo terapéutico en las neoplasias humanas, incluida la leucemia mieloide aguda (LMA) . Los efectos funcionales de dos inhibidores de la V-ATPasa, la bafilomicina A1 y la Concanamicina A, se investigaron en células LMA primarias derivadas de 80 pacientes consecutivos .

Efectos antiproliferativos y proapoptóticos

Los inhibidores de la V-ATPasa, incluida la this compound, mostraron efectos antiproliferativos y proapoptóticos dependientes de la dosis que variaron considerablemente entre los pacientes .

Tratamiento de la LMA secundaria

<a data-citationid="ef7a7354-bd3a-99fb-1473-6af2c431062f-32-group" h="ID=SERP,5015.1" href="https://journals.biologists.com/jeb/article/2

Mecanismo De Acción

Target of Action

Concanamycin B is a specific inhibitor of vacuolar type H±ATPase (V-ATPase) . V-ATPases are a type of ATPase, a class of enzymes that use the energy from ATP hydrolysis to transport protons across cell membranes . This proton transport is crucial for many cellular processes, including the acidification of intracellular compartments and the regulation of cytosolic pH .

Mode of Action

Concanamycin B interacts with V-ATPases, inhibiting their function . This inhibition disrupts the proton gradient across the membrane, which can affect various cellular processes. For instance, it has been shown that Concanamycin B can suppress the increase in CD8+ cytotoxic T lymphocyte (CTL) population without affecting CD4+ and B220+ populations in mice immunized with allogeneic tumors .

Biochemical Pathways

The primary biochemical pathway affected by Concanamycin B is the proton transport mediated by V-ATPases . By inhibiting V-ATPases, Concanamycin B disrupts the acidification of intracellular compartments, which can affect various downstream processes. For example, it can interfere with protein trafficking within cells .

Pharmacokinetics

It has been shown that intraperitoneal injection of concanamycin b can affect the population of certain immune cells in mice This suggests that Concanamycin B can be absorbed and distributed in the body to exert its effects

Result of Action

The inhibition of V-ATPase by Concanamycin B leads to a disruption in the acidification of intracellular compartments, which can have various molecular and cellular effects. For instance, it has been shown to suppress the increase in CD8+ CTL population in mice immunized with allogeneic tumors . This suggests that Concanamycin B may have potential applications in regulating immune responses.

Direcciones Futuras

The interest in studying and targeting autophagy continues to grow with the increasing number of reported processes that depend, or have an effect, on autophagy . Concanamycin B, as a potent V-ATPases inhibitor, could play a significant role in future research in this area .

Propiedades

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXXGIBOZQZSAT-XDUMZDCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317470
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81552-33-2
Record name Concanamycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81552-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Concanamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin B
Reactant of Route 2
Concanamycin B
Reactant of Route 3
Concanamycin B
Reactant of Route 4
Concanamycin B
Reactant of Route 5
Concanamycin B
Reactant of Route 6
Concanamycin B

Q & A

A: Concanamycin B is a potent and specific inhibitor of vacuolar-type H(+)-ATPase (V-ATPase) [, , , , , , , , , , ]. V-ATPases are responsible for acidifying intracellular organelles like lysosomes, endosomes, and secretory vesicles [, , , , , , , ]. By binding to the V-ATPase, Concanamycin B prevents the translocation of protons across the organelle membranes, thereby inhibiting their acidification [, , , , , , ]. This disruption of the acidic environment within these organelles has significant downstream effects on various cellular processes, including:

  • Impaired protein degradation: Inhibition of lysosomal acidification disrupts the breakdown of internalized proteins and other molecules [, , , , ].
  • Disrupted receptor recycling: Interference with endosomal acidification affects the recycling of receptors from the cell surface back to the plasma membrane [, , ].
  • Blocked antigen presentation: Inhibition of V-ATPase activity prevents the acidification required for efficient antigen processing and presentation by MHC class II molecules [, ].
  • Suppressed bone resorption: Disrupted osteoclast function due to inhibited acidification of resorption lacunae leads to reduced bone resorption [, ].
  • Induced apoptosis: In certain cell types, particularly those overexpressing the EGF receptor, Concanamycin B can trigger apoptosis through mechanisms involving the Fas/FasL system [, ].

A: This information can be found in the literature on the isolation and structural elucidation of Concanamycin B [].

ANone: While the provided research primarily focuses on Concanamycin B's biological activity, specific data regarding its material compatibility and stability under various conditions is limited in these studies. Further research and specific experimental data are needed to address this question comprehensively.

ANone: Concanamycin B is not known to possess catalytic properties. Its primary mode of action is through the inhibition of V-ATPase, which is an enzyme. Concanamycin B binds to the V-ATPase and prevents it from functioning, rather than catalyzing a specific chemical reaction.

ANone: The provided research abstracts do not delve into specific SAR studies for Concanamycin B. Further investigation into the relationship between structural modifications and the resulting changes in its activity, potency, and selectivity would require additional research.

ANone: Information about the stability of Concanamycin B under various conditions and specific formulation strategies is not detailed in the provided research abstracts. Further research would be required to explore different formulation approaches and their impact on the compound's stability, solubility, and bioavailability.

ANone: Specific SHE (Safety, Health, and Environment) regulations for Concanamycin B vary depending on geographical location and specific applications. Researchers and institutions are responsible for adhering to all relevant safety guidelines and regulations when handling and using Concanamycin B.

ANone: The provided research primarily focuses on the in vitro effects of Concanamycin B. While some studies mention in vivo applications, they do not provide detailed information on the compound's ADME profile, pharmacokinetics, or pharmacodynamics. Further research is needed to fully understand these aspects.

ANone: Concanamycin B has shown efficacy in various in vitro cell-based assays, demonstrating its ability to:

  • Inhibit oxidized-LDL-induced lipid accumulation in macrophages [].
  • Suppress bone resorption by osteoclasts [].
  • Induce apoptosis in EGF receptor-overexpressing cells [].
  • Reducing alloantigen-activated CD8+ cytotoxic T cells in mice [, , ].
  • Inhibiting tumor growth in mouse models [, ].

ANone: The provided research abstracts do not mention specific resistance mechanisms or cross-resistance associated with Concanamycin B. Further research is needed to determine whether prolonged exposure to Concanamycin B can lead to the development of resistance and to explore potential cross-resistance with other V-ATPase inhibitors or different classes of compounds.

ANone: While Concanamycin B is a potent biological tool, it is essential to acknowledge that detailed toxicological data and long-term safety profiles in humans are limited. Further research is crucial to thoroughly assess its potential toxicity and safety for therapeutic applications.

ANone: The provided research abstracts do not discuss specific drug delivery or targeting strategies for Concanamycin B. Exploring targeted delivery approaches could be a potential avenue for future research to enhance its therapeutic efficacy and minimize potential off-target effects.

ANone: The provided research abstracts do not mention the use of biomarkers for predicting the efficacy or monitoring the treatment response of Concanamycin B. Identifying specific biomarkers associated with its mechanism of action or potential adverse effects could be valuable for future clinical applications.

ANone: While the provided research abstracts do not specifically detail analytical techniques for Concanamycin B, various methods are commonly employed for the characterization and quantification of such compounds. These may include:

  • Spectroscopy: Techniques like UV-Vis, NMR, and mass spectrometry are used for structural elucidation and quantification [].

ANone: The provided research primarily focuses on the biological activity of Concanamycin B. Information about its environmental impact, degradation pathways, and strategies for mitigating any negative ecological effects is limited and requires further investigation.

ANone: The provided research abstracts do not specifically address the dissolution rate and solubility of Concanamycin B in various media. These factors are crucial for understanding its bioavailability and subsequent efficacy. Further studies are needed to evaluate the influence of different solvents and formulations on its dissolution and solubility profiles.

ANone: While the provided research abstracts do not detail the validation of specific analytical methods for Concanamycin B, it is standard practice to validate analytical methods used in research and development. Validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the analytical method employed.

ANone: The provided research abstracts do not specifically address the immunogenicity of Concanamycin B. Assessing its potential to trigger an immune response and developing strategies to modulate any undesirable immunogenicity would be essential for therapeutic development.

ANone: Information on the interactions of Concanamycin B with drug transporters is not provided in the research abstracts. Investigating potential interactions with efflux or influx transporters would be crucial to understand its absorption, distribution, and elimination profile. Strategies to modulate transporter interactions, if necessary, would depend on the specific transporter involved.

ANone: The research abstracts do not directly address the potential of Concanamycin B to induce or inhibit drug-metabolizing enzymes. Investigating its effects on cytochrome P450 enzymes and other metabolic pathways is important for understanding potential drug-drug interactions. Strategies for mitigating any unfavorable interactions would depend on the specific enzymes affected.

ANone: Specific data on the biocompatibility and biodegradability of Concanamycin B is limited in the provided research abstracts. Further research is needed to assess its long-term compatibility with biological systems and to investigate its degradation pathways and potential for accumulation in tissues or the environment.

A: While the provided research focuses on Concanamycin B, other V-ATPase inhibitors exist, including Bafilomycin A1 [, , , ]. Comparing their performance, cost, and overall impact would require a separate analysis considering factors like potency, selectivity, toxicity, and availability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.